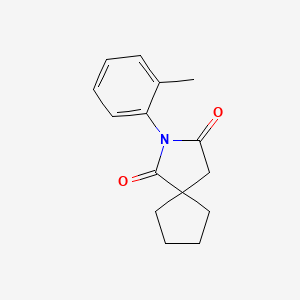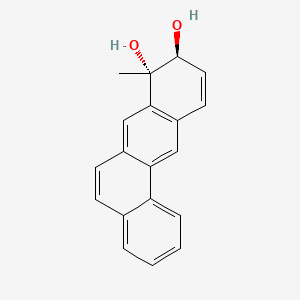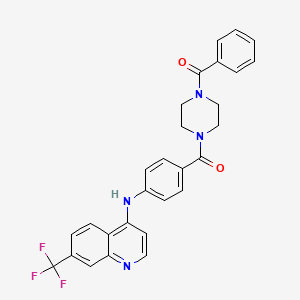
Nitrosonium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrosonium perchlorate is an inorganic compound with the chemical formula NOClO₄. It is a salt composed of the nitrosonium cation (NO⁺) and the perchlorate anion (ClO₄⁻). This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. This compound appears as a hygroscopic white solid and is highly reactive, especially with organic materials .
Vorbereitungsmethoden
Nitrosonium perchlorate can be synthesized through several methods:
Laboratory Preparation: One common method involves passing dinitrogen trioxide gas (N₂O₃) into concentrated perchloric acid (HClO₄). The reaction is as follows[ N_2O_3 + 2 HClO_4 \rightarrow 2 NOClO_4 + H_2O ]
Alternative Method: Another method includes treating a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂) with concentrated perchloric acid[ NO_2 + NO + 2 HClO_4 \rightarrow 2 NOClO_4 + H_2O ]
Industrial Production: Industrially, this compound can be produced by passing dinitrogen trioxide gas into a mixture of sodium perchlorate (NaClO₄) and sulfuric acid (H₂SO₄).
Analyse Chemischer Reaktionen
Nitrosonium perchlorate undergoes various types of chemical reactions:
Oxidation: As a strong oxidizing agent, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to nitrosyl perchlorate (NOClO₄) under certain conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nitrous acid (HNO₂) and perchloric acid (HClO₄)[ NOClO_4 + H_2O \rightarrow HNO_2 + HClO_4 ]
Common Reagents and Conditions: Typical reagents used with this compound include nitric oxide, nitrogen dioxide, and perchloric acid.
Wissenschaftliche Forschungsanwendungen
Nitrosonium perchlorate has several applications in scientific research:
Chemistry: It is used as a strong oxidizing agent in various organic and inorganic synthesis reactions.
Biology and Medicine: Nitrosonium cations (NO⁺) derived from this compound play a role in the formation of S-nitrosothiols, which are important in cellular signaling and regulation.
Industry: this compound is used in the production of rocket propellants due to its strong oxidizing properties.
Wirkmechanismus
The mechanism of action of nitrosonium perchlorate involves the release of nitrosonium cations (NO⁺), which are strong electrophiles. These cations can react with nucleophiles, such as thiol groups in proteins, leading to the formation of S-nitrosothiols. This modification increases the reactivity of thiol groups and plays a crucial role in redox signaling and cellular regulation . The nitrosonium cations can also participate in oxidation-reduction reactions, further influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Nitrosonium perchlorate can be compared with other similar compounds:
Nitrosyl Perchlorate (NOClO₄): Both compounds contain the perchlorate anion, but nitrosyl perchlorate has a nitrosyl cation (NO⁺) instead of a nitrosonium cation.
Nitronium Perchlorate (NO₂ClO₄): This compound contains the nitronium cation (NO₂⁺) and is known for its use as an oxidizer in solid rocket propellants.
Ammonium Perchlorate (NH₄ClO₄): Commonly used in rocket propellants, ammonium perchlorate is less reactive than this compound but still serves as a strong oxidizer.
Eigenschaften
CAS-Nummer |
15605-28-4 |
|---|---|
Molekularformel |
ClNO5 |
Molekulargewicht |
129.46 g/mol |
IUPAC-Name |
perchloryl nitrite |
InChI |
InChI=1S/ClNO5/c3-1(4,5)7-2-6 |
InChI-Schlüssel |
ONKVXKHGDFDPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
N(=O)OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



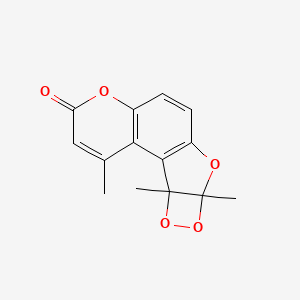
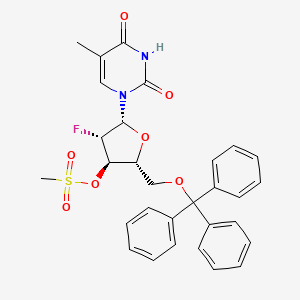
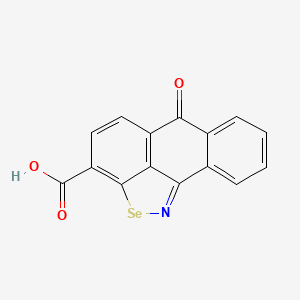
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
